2-Amino-6-chloro-3-methylquinoline
Overview
Description
2-Amino-6-chloro-3-methylquinoline is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors such as vanillin. For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination, with an overall yield of 26% . Although not directly related to 2-Amino-6-chloro-3-methylquinoline, this process highlights the complexity and the type of reactions that might be involved in synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The specific substituents on the quinoline core, such as amino, chloro, and methyl groups, can significantly influence the chemical behavior and properties of the compound.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including substitutions and additions, due to the presence of reactive sites on the molecule. For example, the synthesis of thiophene-fused quinoline analogues from 2-chloro-3-cyanoquinolines involves the reaction with chloroacetonitrile, leading to the formation of 3-amino-2-cyanothieno[2,3-b]quinolines . This demonstrates the reactivity of the chloro group in quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of organic acid–base adducts from 2-methylquinoline and different acids were studied, revealing that the strength and directionality of hydrogen bonds between acidic components and 2-methylquinoline are crucial for the formation of binary organic acid–base adducts . This suggests that 2-Amino-6-chloro-3-methylquinoline could also form similar adducts due to the presence of the amino group, which is a potential site for hydrogen bonding.
Scientific Research Applications
Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
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- Quinoline derivatives are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry .
- They are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
- For example, a compound named 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to the standard ciprofloxacin .
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- Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
- A wide range of synthesis protocols have been reported for the construction of the quinoline scaffold .
- Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
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- Quinoline derivatives are utilized extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
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- Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- For example, a compound named 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
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Synthesis of 3-Chloro-1-(Aryl)-4-(2-(2-Chloro-6-Methylquinolin-3-yl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazol-3(2H)-yl)-4-Ethyl-Azetidin-2-Ones
Safety And Hazards
Future Directions
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for quinoline derivatives .
properties
IUPAC Name |
6-chloro-3-methylquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGVEXJEVUWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577122 | |
Record name | 6-Chloro-3-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-chloro-3-methylquinoline | |
CAS RN |
137110-42-0 | |
Record name | 6-Chloro-3-methyl-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137110-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 137110-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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